molecular formula C22H25NO4 B613588 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid CAS No. 1231709-23-1

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid

Cat. No.: B613588
CAS No.: 1231709-23-1
M. Wt: 367,44 g/mole
InChI Key: LKQDQIGTIVQHMG-JOCHJYFZSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid is a compound of significant interest in the field of organic chemistry. It is a derivative of amino acids and is often used in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used to protect the amino group during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Bases: Such as sodium hydroxide or potassium carbonate for deprotection reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, which can then be further modified or used in peptide synthesis .

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid is unique due to its specific structure, which provides steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDQIGTIVQHMG-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205293
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231709-23-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231709-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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